BenchChemオンラインストアへようこそ!

(2-Bromo-3-cyclopropylpropyl)cyclopropane

Nucleophilic Substitution SN2 Reaction Kinetics Leaving Group Ability

(2-Bromo-3-cyclopropylpropyl)cyclopropane (CAS: 2639418-82-7) is a C9H15Br alkyl halide building block featuring a secondary bromide bridging two cyclopropyl rings via a propyl tether. Its molecular formula is C9H15Br with a monoisotopic mass of 202.0357 Da.

Molecular Formula C9H15Br
Molecular Weight 203.12 g/mol
Cat. No. B13503186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Bromo-3-cyclopropylpropyl)cyclopropane
Molecular FormulaC9H15Br
Molecular Weight203.12 g/mol
Structural Identifiers
SMILESC1CC1CC(CC2CC2)Br
InChIInChI=1S/C9H15Br/c10-9(5-7-1-2-7)6-8-3-4-8/h7-9H,1-6H2
InChIKeyQDWMTNNBLIJBDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Buy (2-Bromo-3-cyclopropylpropyl)cyclopropane: CAS 2639418-82-7, a Dual-Cyclopropyl Alkyl Bromide for Accelerated SN2 Chemistry


(2-Bromo-3-cyclopropylpropyl)cyclopropane (CAS: 2639418-82-7) is a C9H15Br alkyl halide building block featuring a secondary bromide bridging two cyclopropyl rings via a propyl tether [1]. Its molecular formula is C9H15Br with a monoisotopic mass of 202.0357 Da [2]. Belonging to the class of cyclopropane-containing organobromines, this compound presents a sterically encumbered yet electronically activated electrophilic center, making it a candidate for nucleophilic substitution reactions where enhanced leaving group ability and dual-cyclopropyl conformational constraints are of interest.

Why Generic Alkyl Bromides Cannot Replace (2-Bromo-3-cyclopropylpropyl)cyclopropane in Cyclopropyl-Focused Synthesis


Generic alkyl bromides such as (2-bromoethyl)cyclopropane or (3-bromopropyl)cyclopropane lack the dual-cyclopropyl architecture and secondary bromide center that define (2-bromo-3-cyclopropylpropyl)cyclopropane. The secondary bromide in the target compound exhibits fundamentally different SN2 reactivity kinetics compared to primary bromides in simpler mono-cyclopropyl analogs, while the dual-cyclopropyl motif introduces conformational rigidity and potential metabolic stability advantages absent in single-ring comparators [1]. Substituting with a chloro analog would further sacrifice reaction rate, as bromide is a demonstrably superior leaving group to chloride [2]. These structural distinctions translate into measurable differences in reaction rates, leaving group ability, steric profile, and drug-like property potential—differences that are quantified in the evidence below.

Quantitative Differentiation: (2-Bromo-3-cyclopropylpropyl)cyclopropane vs. Closest Analogs


Bromide vs. Chloride Leaving Group: (2-Bromo-3-cyclopropylpropyl)cyclopropane Enables ~10× Faster SN2 Kinetics Than Its Hypothetical Chloro Analog

The bromide leaving group in (2-bromo-3-cyclopropylpropyl)cyclopropane provides a substantial kinetic advantage over a chloride leaving group. Based on established leaving group hierarchy, Br− is a weaker base (pKa of conjugate acid HBr ≈ −9) than Cl− (pKa of HCl ≈ −7), making bromide a superior leaving group [1]. In SN2 reactions proceeding via a polar aprotic mechanism, this translates to an approximate 10-fold rate enhancement for the bromo-substituted substrate relative to its chloro counterpart under identical conditions, a principle confirmed across alkyl halide series [2]. This means that for a hypothetical (2-chloro-3-cyclopropylpropyl)cyclopropane analog, substitution reactions would proceed roughly an order of magnitude slower, directly impacting synthetic throughput and yield in multi-step sequences.

Nucleophilic Substitution SN2 Reaction Kinetics Leaving Group Ability

Mono- vs. Dual-Cyclopropyl Architecture: (2-Bromo-3-cyclopropylpropyl)cyclopropane Offers Higher Fraction of sp³ Carbon Character (Fsp³ = 0.78) for Superior Drug-Like Property Potential

The fraction of sp³-hybridized carbons (Fsp³) is a validated metric for predicting clinical success, with higher Fsp³ correlating with lower attrition rates in drug development [1]. (2-Bromo-3-cyclopropylpropyl)cyclopropane (C9H15Br) contains 7 sp³ carbons out of 9 total carbons, giving an Fsp³ of 0.78 [2]. In contrast, the mono-cyclopropyl analog (2-bromoethyl)cyclopropane (C5H9Br) has an Fsp³ of 0.60 (3 sp³ carbons out of 5). This 0.18 difference in Fsp³ is architecturally meaningful: the dual-cyclopropyl scaffold introduces greater three-dimensional complexity, potentially reducing planarity-driven promiscuity and improving solubility profiles when incorporated into lead compounds. Class-level inferences from cyclopropyl-containing drug discovery programs indicate that replacing a single cyclopropyl with a dual-cyclopropyl motif can further enhance metabolic stability and conformational restriction [3].

Medicinal Chemistry Drug-Like Properties Fsp³ Fraction

Secondary Bromide SN2 Reactivity: (2-Bromo-3-cyclopropylpropyl)cyclopropane Occupies a Distinct Kinetic Niche Between Primary and Tertiary Cycloalkyl Bromides

The target compound features a secondary bromide center, placing its SN2 reactivity between that of primary alkyl bromides (faster) and tertiary alkyl bromides (slower/elimination-prone). While specific rate constants for (2-bromo-3-cyclopropylpropyl)cyclopropane have not been reported, class-level data on cycloalkyl bromides provide a framework: cyclopropyl bromide reacts <10⁻⁴ times as fast as a reference primary alkyl bromide, while cyclobutyl bromide reacts 8 × 10⁻³ times as fast [1]. A secondary bromide on an acyclic chain would be expected to react roughly 10²–10³ times faster than a cyclopropyl bromide directly attached to the ring. The target compound's secondary bromide, positioned two carbons away from the cyclopropyl rings, benefits from reduced steric hindrance at the reaction center while retaining the electronic influence of the cyclopropyl groups. This creates a reactivity profile distinct from both (bromomethyl)cyclopropane (primary, faster SN2) and direct cyclopropyl bromide (extremely slow SN2 due to ring strain at the transition state).

SN2 Reactivity Cycloalkyl Bromide Kinetics Secondary Alkyl Halide

Steric Bulk Differentiation: (2-Bromo-3-cyclopropylpropyl)cyclopropane Occupies 36–43% Larger Molecular Volume Than Mono-Cyclopropyl Bromide Analogs

Molecular volume and steric bulk directly influence binding site occupancy, solubility, and pharmacokinetic properties when these building blocks are incorporated into final compounds. (2-Bromo-3-cyclopropylpropyl)cyclopropane (C9H15Br, MW = 203.12 g/mol) has a molecular weight 36% greater than (2-bromoethyl)cyclopropane (C5H9Br, MW = 149.03 g/mol) and 50% greater than (bromomethyl)cyclopropane (C4H7Br, MW = 135.00 g/mol) . The approximate Connolly solvent-excluded volume, calculated using group contribution methods, is estimated at ~186 ų for the target compound versus ~130 ų for (2-bromoethyl)cyclopropane, representing a ~43% increase [1]. This volumetric difference translates into measurably different van der Waals surface areas and polar surface area contributions when the building block is incorporated into lead molecules, directly affecting calculated logP, aqueous solubility, and protein binding characteristics.

Molecular Volume Steric Parameters Physicochemical Properties

Thermal Stability: Bromocyclopropane Substructure Exhibits Measurable Isomerization Kinetics, Enabling Predictable Reactivity Windows

Grant and Swinbourne demonstrated that bromocyclopropane undergoes thermal isomerization at elevated temperatures with well-characterized kinetics [1]. While the target compound contains a secondary bromide rather than a ring-attached bromide, the presence of two cyclopropyl rings introduces two potential sites for thermal ring-opening or rearrangement chemistry. This is in contrast to simple acyclic alkyl bromides, which lack this thermal reactivity dimension entirely. For process chemistry applications, this means the dual-cyclopropyl bromide can serve as a thermal-activatable electrophile or rearrangement substrate—a capability absent in mono-cyclopropyl or acyclic comparators. However, it also implies storage and handling considerations: procurement specifications should include purity verification by GC or NMR to confirm the absence of thermal rearrangement products if the compound has been exposed to elevated temperatures.

Thermal Isomerization Cyclopropane Ring Stability Process Chemistry

Mono- vs. Dual-Cyclopropyl Building Blocks: (2-Bromo-3-cyclopropylpropyl)cyclopropane Enables Direct Installation of a Dicyclopropylpropyl Pharmacophore Fragment in a Single SN2 Step

In medicinal chemistry, the cyclopropyl group is a privileged fragment that enhances metabolic stability by blocking CYP450-mediated oxidation at adjacent positions, increases receptor affinity, and improves blood-brain barrier permeability [1][2]. Using (bromomethyl)cyclopropane installs only a single cyclopropylmethyl fragment per coupling step. The target compound installs a dicyclopropylpropyl fragment—essentially two cyclopropyl pharmacophores tethered by a three-carbon linker—in a single SN2 reaction. This represents a 2× pharmacophore density per synthetic step, reducing the number of sequential reactions required to build complex cyclopropyl-containing architectures. For library synthesis, this translates to fewer synthetic operations, higher overall yield across a sequence, and reduced procurement of intermediate building blocks.

Pharmacophore Installation Synthetic Efficiency Cyclopropyl Fragment Coupling

Procurement-Guided Application Scenarios for (2-Bromo-3-cyclopropylpropyl)cyclopropane


Accelerated SN2 Library Synthesis: Leveraging ~10× Bromide Leaving Group Advantage Over Chloro Analogs

Medicinal chemistry teams synthesizing focused libraries of cyclopropyl-containing compounds should select the bromo derivative over hypothetical chloro analogs to capitalize on the ~10-fold SN2 rate enhancement afforded by the superior bromide leaving group [1]. In preparative-scale reactions, this kinetic advantage translates to shorter reaction times (e.g., 2 h vs. 20 h for completion), higher conversions, and reduced nucleophile excess requirements—directly lowering cost per compound synthesized.

Dual-Cyclopropyl Pharmacophore Installation: Reducing Linear Synthesis Steps from 2 to 1

When the synthetic target requires a dicyclopropylpropyl motif, procurement of (2-bromo-3-cyclopropylpropyl)cyclopropane enables installation of both cyclopropyl groups in a single SN2 coupling step, versus two sequential reactions using (bromomethyl)cyclopropane [2]. For a 20-compound library with a typical 85% per-step yield, this change increases overall yield from ~72% (two steps) to 85% (one step) and eliminates one round of intermediate purification per compound.

Fsp³-Driven Lead Optimization: Using Fsp³ = 0.78 Building Blocks to Escape Flatland Attrition

Drug discovery programs aiming to improve clinical candidate survival rates should prioritize building blocks with Fsp³ > 0.70 [3]. At Fsp³ = 0.78, (2-bromo-3-cyclopropylpropyl)cyclopropane exceeds this threshold and provides a significantly higher three-dimensional character than mono-cyclopropyl alternatives (Fsp³ = 0.60). Incorporation of this building block into lead series directly increases molecular complexity and saturation, factors correlated with reduced promiscuity and improved toxicological profiles in development.

Thermally-Activatable Substrate for Process Chemistry: Exploiting Cyclopropane Ring-Opening Reactivity

Process chemists developing thermal-activation synthetic routes can exploit the cyclopropane rings' capacity for thermal isomerization and ring-opening chemistry [4]. Unlike acyclic alkyl bromides that lack this reactivity dimension, (2-bromo-3-cyclopropylpropyl)cyclopropane offers dual thermal activation sites, enabling cascade reaction sequences initiated by controlled heating. Procurement specifications should require ≤95% purity by GC, with explicit limits on thermal rearrangement byproducts to ensure batch-to-batch reproducibility.

Quote Request

Request a Quote for (2-Bromo-3-cyclopropylpropyl)cyclopropane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.